molecular formula C6H11BrO B12817027 trans-2-Bromocyclohexanol

trans-2-Bromocyclohexanol

Cat. No.: B12817027
M. Wt: 179.05 g/mol
InChI Key: AAMCLCZHZXKWRV-WDSKDSINSA-N
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Description

(1S,2S)-2-Bromocyclohexan-1-ol is a chiral bromohydrin, a compound that contains both a bromine atom and a hydroxyl group attached to a cyclohexane ring The stereochemistry of this compound is defined by the (1S,2S) configuration, indicating the specific three-dimensional arrangement of the substituents around the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: (1S,2S)-2-Bromocyclohexan-1-ol can be synthesized through several methods. One common approach involves the bromination of cyclohexene followed by hydrolysis. The reaction typically proceeds as follows:

    Bromination: Cyclohexene is treated with bromine (Br₂) in an inert solvent such as dichloromethane (CH₂Cl₂) to form 1,2-dibromocyclohexane.

    Hydrolysis: The 1,2-dibromocyclohexane is then subjected to hydrolysis using aqueous sodium hydroxide (NaOH) to yield (1S,2S)-2-bromocyclohexan-1-ol.

Industrial Production Methods: Industrial production of (1S,2S)-2-bromocyclohexan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, chiral catalysts or auxiliaries may be employed to ensure the desired stereochemistry is achieved.

Chemical Reactions Analysis

Types of Reactions: (1S,2S)-2-Bromocyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂), under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium hydroxide (NaOH), amines (NH₂)

Major Products:

    Oxidation: Formation of 2-bromocyclohexanone

    Reduction: Formation of cyclohexanol

    Substitution: Formation of 2-hydroxycyclohexanol or 2-aminocyclohexanol

Scientific Research Applications

(1S,2S)-2-Bromocyclohexan-1-ol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for investigating stereoselective processes.

    Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (1S,2S)-2-bromocyclohexan-1-ol depends on the specific reactions it undergoes. For example:

    Oxidation: The hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent.

    Reduction: The bromine atom is replaced by a hydrogen atom through the transfer of electrons from the reducing agent.

    Substitution: The bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism.

Comparison with Similar Compounds

    (1R,2R)-2-Bromocyclohexan-1-ol: The enantiomer of (1S,2S)-2-bromocyclohexan-1-ol with opposite stereochemistry.

    2-Bromocyclohexanone: Lacks the hydroxyl group but contains a carbonyl group.

    2-Hydroxycyclohexanol: Contains a hydroxyl group but lacks the bromine atom.

Uniqueness: (1S,2S)-2-Bromocyclohexan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical reactions. The presence of both a bromine atom and a hydroxyl group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C6H11BrO

Molecular Weight

179.05 g/mol

IUPAC Name

(1S,2S)-2-bromocyclohexan-1-ol

InChI

InChI=1S/C6H11BrO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6-/m0/s1

InChI Key

AAMCLCZHZXKWRV-WDSKDSINSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)O)Br

Canonical SMILES

C1CCC(C(C1)O)Br

Origin of Product

United States

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